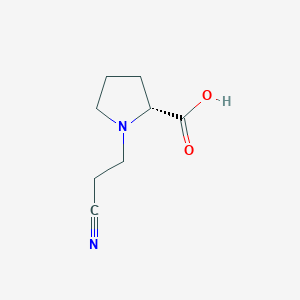
D-Proline, 1-(2-cyanoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Proline, 1-(2-cyanoethyl)-: is a derivative of D-Proline, an amino acid that plays a significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-(2-cyanoethyl)- typically involves the cyanoethylation of D-Proline. One common method is the aza-Michael addition of D-Proline with acrylonitrile, catalyzed by yttrium nitrate in a protic solvent at ambient temperature . This method is selective for the monocyanoethylation of primary aromatic amines, aliphatic secondary amines, and sterically hindered aliphatic amines.
Industrial Production Methods: Industrial production of D-Proline, 1-(2-cyanoethyl)- can be achieved through large-scale cyanoethylation processes. The use of yttrium nitrate as a catalyst is advantageous due to its high activity and stability, allowing for efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: D-Proline, 1-(2-cyanoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyanoethyl group can facilitate cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Catalysts: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Prolines: Various substituted prolines can be synthesized through nucleophilic substitution.
Oxidized Derivatives: Oxidation can yield compounds with additional functional groups.
Heterocyclic Compounds: Cyclization reactions can produce a range of heterocyclic structures.
Scientific Research Applications
Chemistry: D-Proline, 1-(2-cyanoethyl)- is used as a building block in asymmetric synthesis, enabling the creation of chiral compounds with specific biological activities .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and protein interactions. Its unique structure allows it to interact with specific enzymes, providing insights into their mechanisms .
Medicine: D-Proline, 1-(2-cyanoethyl)- is employed in the development of peptide-based drugs. Its structural versatility enhances the efficacy of these drugs while reducing potential side effects .
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products with specific properties .
Mechanism of Action
The mechanism of action of D-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and altered protein interactions .
Comparison with Similar Compounds
L-Proline: The naturally occurring enantiomer of D-Proline.
N-Methyl-D-Proline: A derivative with a methyl group instead of a cyanoethyl group.
D-Proline, 1-(2-hydroxyethyl)-: A similar compound with a hydroxyethyl group.
Uniqueness: This group allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m1/s1 |
InChI Key |
WNTANCZONMQZGC-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CCC#N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




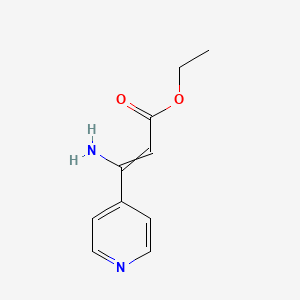
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
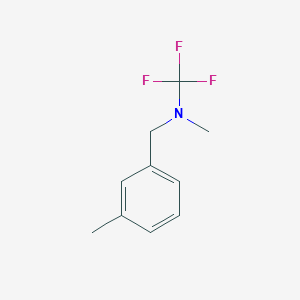
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
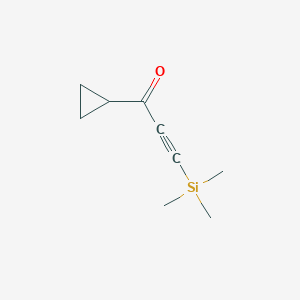

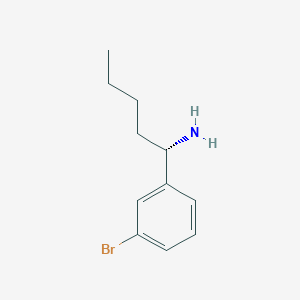
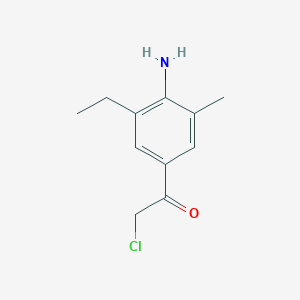

![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
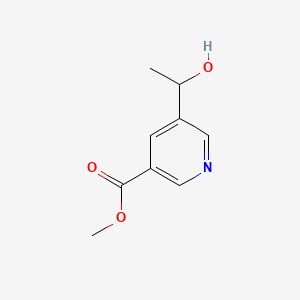
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
